molecular formula C23H23FN4O4 B10991959 N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B10991959
M. Wt: 438.5 g/mol
InChI Key: GLEMFIHCOZCMIS-UHFFFAOYSA-N
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Description

N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of a quinazolinone core, along with additional functional groups, makes this compound particularly interesting for medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Fluoro and Methyl Groups: Fluorination and methylation can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) and methyl iodide, respectively.

    Attachment of the Ethyl Linker: The ethyl linker is introduced via alkylation reactions, often using ethyl halides in the presence of a base like potassium carbonate.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is constructed through a cyclization reaction involving appropriate precursors such as amino acids or their derivatives.

    Final Coupling: The final coupling step involves the reaction of the quinazolinone derivative with the pyrrolidine derivative under conditions that facilitate amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting the carbonyl group to a hydroxyl group.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution (S_NAr) reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic medium.

    Reduction: Reagents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of hydroxylated quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The presence of the fluoro and methoxy groups can enhance binding affinity and selectivity, while the pyrrolidine ring may contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like gefitinib and erlotinib, which are used as tyrosine kinase inhibitors in cancer therapy.

    Fluoroquinolones: Antibiotics such as ciprofloxacin and levofloxacin, which contain a fluoroquinolone core.

    Pyrrolidine Derivatives: Compounds like pyrrolidine dithiocarbamate, which is studied for its anti-inflammatory properties.

Uniqueness

N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications. The presence of both the quinazolinone and pyrrolidine moieties, along with the fluoro and methoxy substituents, makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C23H23FN4O4

Molecular Weight

438.5 g/mol

IUPAC Name

N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C23H23FN4O4/c1-14-26-20-8-3-16(24)12-19(20)23(31)27(14)10-9-25-22(30)15-11-21(29)28(13-15)17-4-6-18(32-2)7-5-17/h3-8,12,15H,9-11,13H2,1-2H3,(H,25,30)

InChI Key

GLEMFIHCOZCMIS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)F)C(=O)N1CCNC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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